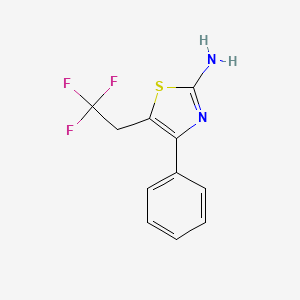

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTZKAAELWNFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Antileishmanial Agents:

- 4-Phenyl-1,3-thiazol-2-amines, including 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, have shown promise as scaffolds for new antileishmanial agents .

- In a study, several 4-phenyl-1,3-thiazol-2-amines were synthesized and screened against Leishmania amazonensis . Some of these compounds exhibited significant anti-promastigote activity and good selectivity indexes when tested against Vero cells .

- One of the tested compounds demonstrated an IC50 of 20.78 μM against promastigotes with a selectivity index of 5.69 . Other compounds also displayed notable biological behavior . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds, which could be explored to enhance activity and decrease potential toxic side effects .

Compound IC50 (μM) Selectivity Index Compound 6 (most promising compound) 20.78 5.69 Compound 3 46.63 26.11 Compound 4 53.12 4.80 -

Human African Trypanosomiasis (HAT) Treatment:

- 2,4-Diaminothiazoles, a class of compounds to which this compound is related, have been investigated for their potential in treating Human African Trypanosomiasis (HAT) .

- These studies emphasize the importance of developing cytocidal drugs for HAT treatment and the significance of static–cidal screening of analogues .

- Potent drug-like inhibitors were developed using phenotypic screening to guide structure-activity relationships, and proof of concept was established in an animal model of the hemolymphatic stage of HAT .

- The research indicated that removing the free amino group at the 4-position on the thiazole significantly reduced potency, suggesting the importance of this group for activity .

Related Compounds and Applications

While the search results do not provide specific case studies or comprehensive data tables directly focusing on "this compound", they highlight the broader applications of thiazole derivatives in medicinal chemistry:

- Tetrazole Derivatives: Tetrazole derivatives, which are heterocyclic compounds, are very important in medicinal chemistry and drug design .

- CDK9 Inhibitors: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been found to inhibit cellular CDK9-mediated RNA polymerase II transcription and reduce the expression level of Mcl-1 antiapoptotic protein .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine () Substituents: Trifluoromethylbenzyl group at position 3.

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine ()

- Substituents: Cyclohexylphenyl at position 3.

- Properties: Increased steric hindrance from the cyclohexyl group; reduced solubility in polar solvents.

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine () Substituents: Dimethylphenyl at position 4, methyl at position 4.

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine ()

- Substituents: Halogenated benzyl group at position 5.

- Properties: Halogens improve polarity and may enhance binding to hydrophobic pockets in enzymes.

Comparison Table :

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | Phenyl (4), Trifluoroethyl (5) | ~272.3 (estimated) | High electronegativity, metabolic stability |

| 5-{[4-(Trifluoromethyl)phenyl]methyl}-... | Trifluoromethylbenzyl (5) | ~316.3 | Lipophilic, membrane-permeable |

| 4-(4-Cyclohexylphenyl)-... | Cyclohexylphenyl (4) | ~286.4 | Steric hindrance, low solubility |

| 4-(2,4-Dimethylphenyl)-5-methyl-... | Dimethylphenyl (4), Methyl (5) | ~244.3 | Electron-rich, reactive |

| 5-[(3-Chloro-4-fluorophenyl)methyl]-... | Chlorofluorobenzyl (5) | ~281.8 | Polar, halogen-mediated interactions |

Biological Activity

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by its thiazole ring, which is substituted with a phenyl group and a trifluoroethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

The chemical formula of this compound is with a molecular weight of approximately 258.26 g/mol. It has a predicted boiling point of 368.8 ± 42.0 °C and a density of 1.367 ± 0.06 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₃N₂S |

| Molecular Weight | 258.26 g/mol |

| Boiling Point | 368.8 ± 42.0 °C |

| Density | 1.367 ± 0.06 g/cm³ |

| pKa | 3.72 ± 0.10 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains effectively . The trifluoroethyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Investigations into related thiazole compounds have revealed their efficacy in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the trifluoroethyl group may contribute to this activity by modulating interactions with biological targets.

Enzyme Inhibition

A notable aspect of the biological activity of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism critical for DNA synthesis and repair . The inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cells such as cancerous cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may act as an allosteric modulator or direct inhibitor of specific enzymes involved in metabolic pathways.

- Cell Membrane Penetration : The trifluoroethyl substitution enhances membrane permeability, allowing the compound to reach intracellular targets more effectively.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:

- Antimicrobial Studies : A series of thiazole derivatives were evaluated for antibacterial activity against strains comparable to gentamicin and ciprofloxacin. Compounds with similar structures demonstrated significant inhibition .

- Antitumor Efficacy : Research into thiazole compounds has shown promising results in vitro against various cancer cell lines. For instance, one study reported that certain thiazole derivatives exhibited IC₅₀ values comparable to established chemotherapeutics .

- DHFR Inhibition : Molecular modeling studies indicated that structural modifications in thiazole compounds could enhance binding affinity to DHFR, suggesting a pathway for developing more effective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.